- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Cas no 938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine structure](https://fr.kuujia.com/scimg/cas/938443-20-0x500.png)
938443-20-0 structure
Nom du produit:2,4,7-Trichloropyrido[2,3-d]pyrimidine
Numéro CAS:938443-20-0
Le MF:C7H2Cl3N3
Mégawatts:234.469877719879
MDL:MFCD11109463
CID:796680
PubChem ID:37819133
2,4,7-Trichloropyrido[2,3-d]pyrimidine Propriétés chimiques et physiques
Nom et identifiant
-
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]pyrimidine,2,4,7-trichloro-
- 2,4,7-trichloro-pyrido[2,3-d]pyrimidine
- zlchem 38
- PubChem20630
- C7H2Cl3N3
- QC-8
- ZLB0025
- DNFDLCRLLQVUQK-UHFFFAOYSA-N
- RW3233
- 6004AC
- PB20564
- FCH1402532
- SY011612
- AM807611
- ST2403652
- AX8158866
- AB0080808
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine (ACI)
- MFCD11109463
- J-507091
- EN300-3253335
- Z1269166412
- SCHEMBL1216985
- A844720
- DTXSID00653353
- CS-B0238
- 2,4,7-Trichloropyrido[2,3-d]pyrimidine, AldrichCPR
- AS-41727
- 2,4,7-tris(chloranyl)pyrido[2,3-d]pyrimidine
- PYRIDO[2,3-D]PYRIMIDINE, 2,4,7-TRICHLORO-
- AKOS015850445
- AC-24556
- DB-079720
- 938443-20-0
-
- MDL: MFCD11109463
- Piscine à noyau: 1S/C7H2Cl3N3/c8-4-2-1-3-5(9)12-7(10)13-6(3)11-4/h1-2H
- La clé Inchi: DNFDLCRLLQVUQK-UHFFFAOYSA-N
- Sourire: ClC1N=C2C(C=CC(=N2)Cl)=C(Cl)N=1
Propriétés calculées
- Qualité précise: 232.93100
- Masse isotopique unique: 232.931
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 192
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.7
- Surface topologique des pôles: 38.7
Propriétés expérimentales
- Dense: 1.685
- Point de fusion: Not available
- Point d'ébullition: 316.4±42.0℃ at 760 mmHg
- Point d'éclair: Not available
- Indice de réfraction: 1.688
- Le PSA: 38.67000
- Le LogP: 2.98500
- Pression de vapeur: Not available
2,4,7-Trichloropyrido[2,3-d]pyrimidine Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII
- Code de catégorie de danger: 25-41
- Instructions de sécurité: 26-39-45
-
Identification des marchandises dangereuses:
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4,7-Trichloropyrido[2,3-d]pyrimidine Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,4,7-Trichloropyrido[2,3-d]pyrimidine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D494931-1G |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 1g |
$140 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 1g |
$280 | 2024-05-23 | |
eNovation Chemicals LLC | K04776-25g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | >95% | 25g |
$4000 | 2024-05-23 | |
eNovation Chemicals LLC | K13258-5g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 5g |
$1800 | 2023-05-08 | |
eNovation Chemicals LLC | D494931-500MG |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 97% | 500mg |
$100 | 2024-05-23 | |
Enamine | EN300-3253335-1.0g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 1.0g |
$114.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML660-1g |
2,4,7-Trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95+% | 1g |
2536.0CNY | 2021-08-04 | |
Enamine | EN300-3253335-0.05g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.05g |
$26.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.1g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.1g |
$40.0 | 2025-03-18 | |
Enamine | EN300-3253335-0.5g |
2,4,7-trichloropyrido[2,3-d]pyrimidine |
938443-20-0 | 95.0% | 0.5g |
$89.0 | 2025-03-18 |
2,4,7-Trichloropyrido[2,3-d]pyrimidine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 100 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Référence
- Preparation of heterocycles as mTOR inhibitors, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt → 70 °C; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Référence
- Preparation of 1H-pyrido[2,3-d]pyrimidine derivatives for combination therapy of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; rt; 2 h, 100 °C
Référence
- Preparation of pyridopyrimidine compounds acting as mTORC 1/2 double-kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
Référence
- Preparation of pyridine and morpholine derivatives as combination products for treatment of cancer., United States, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, 100 °C
Référence
- Preparation of (piperazinyl)pyridopyrimidines as KRAS G12C mutant protein inhibitor and used for treatment of cancer, China, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 25 °C; 0.5 h, 70 °C; 70 °C → 25 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
1.2 Reagents: Phosphorus oxychloride ; 25 °C; 3 h, 100 °C
Référence
- Synthesis of quinazoline heterocyclic mTOR inhibitors treating cancer and infectious diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 0.5 h, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
1.2 Reagents: Phosphorus trichloride ; rt; 2 h, 10 °C
Référence
- Salt and crystal form of mtorc1/2 dual kinase activity inhibitor and preparation method, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
1.2 Reagents: Phosphorus oxychloride ; 3 h, reflux
Référence
- Preparation of heteroaryl-fused-pyrimidine derivatives as mTOR and PI3K inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, rt → 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Référence
- 2-Methylmorpholine-substituted pyrido-, pyrazo- and pyrimidopyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; rt; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 3 h, 100 °C; cooled
Référence
- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 70 °C → rt; 2 h, rt → 100 °C
Référence
- Use of pyridopyrimidine compounds in preparation of drug for treating nasopharyngeal carcinoma, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; 70 °C → rt
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
1.2 Reagents: Phosphorus oxychloride ; 2.5 h, rt → 100 °C
Référence
- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ; 30 min, 70 °C; cooled
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
1.2 Reagents: Phosphorus oxychloride ; 4 h, 110 °C
Référence
- Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases, China, , ,
2,4,7-Trichloropyrido[2,3-d]pyrimidine Raw materials
2,4,7-Trichloropyrido[2,3-d]pyrimidine Preparation Products
2,4,7-Trichloropyrido[2,3-d]pyrimidine Littérature connexe
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
938443-20-0 (2,4,7-Trichloropyrido[2,3-d]pyrimidine) Produits connexes
- 2303060-72-0(4-Methanesulfonylthiophene-2-sulfonamide)
- 2128734-96-1(N'-(9-ethyl-9H-carbazol-3-yl)methylidene-3-(4-methylpiperazin-1-yl)propanehydrazide dihydrochloride)
- 2680816-70-8(2-[(2-Methylphenyl)methyl]-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid)
- 2649068-00-6(7-(isocyanatomethyl)-1-methyl-1H-indole)
- 2648922-94-3((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-2-methylbutanamido}-4-methylpentanoic acid)
- 1251674-69-7(N-(2-bromophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide)
- 2172485-55-9(1-(2-Hydroxypropan-2-yl)-2-methylcyclopropane-1-carboxylic acid)
- 1806855-53-7(3-(Aminomethyl)-6-bromo-4-(difluoromethyl)-2-hydroxypyridine)
- 158616-85-4((2-METHYLNAPHTHALEN-1-YL)METHANAMINE)
- 1820720-64-6((2E)-2-[4-(5-Chlorothiophen-2-yl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938443-20-0)2,4,7-Trichloropyrido[2,3-d]pyrimidine

Pureté:99%
Quantité:5g
Prix ($):512.0